Substrate Affinity for Human PPCS: 4'-Phosphopantothenate vs. Downstream Co-Substrates
The affinity of human PPCS for its physiological substrate (R)-4'-phosphopantothenate(1-) is substantially higher when ATP serves as the co-substrate, compared to CTP. The apparent Km for the compound is 0.013 mM with ATP, versus 0.057 mM with CTP—a 4.4-fold difference [1]. This differential affinity is critical for assay design, as CTP-dependent activity is predominant in prokaryotes, making the correct co-substrate selection essential for accurate kinetic profiling in human enzyme assays. This contrasts with pantothenate kinase, where pantothenate exhibits a Km of 0.014 mM for the human PanK3 isoform [2], highlighting that phosphopantothenate affinity is context-dependent on the specific downstream enzyme rather than the phosphorylation step itself.
| Evidence Dimension | Michaelis-Menten constant (Km) for human PPCS |
|---|---|
| Target Compound Data | Km = 0.013 mM (with ATP as co-substrate, pH 7.6, 37°C); Km = 0.057 mM (with CTP as co-substrate, pH 7.6, 37°C) |
| Comparator Or Baseline | Pantothenate Km for human PanK3 = 0.014 mM (pH 7.5, 37°C); CTP itself Km = 0.265 mM (pH 7.6, 37°C) |
| Quantified Difference | 4.4-fold affinity preference of PPCS for 4'-phosphopantothenate with ATP vs. CTP; Comparable Km range to pantothenate for its cognate kinase |
| Conditions | Recombinant human PPCS (EC 6.3.2.5/6.3.2.51) in vitro, 37°C, pH 7.6 (ATP) and pH 7.5 (PanK3) |
Why This Matters
Procurement specifications must align with the intended enzyme system: human PPCS studies require ATP-supplemented assays for optimal substrate turnover, and substitution with non-phosphorylated pantothenate simply will not turn over.
- [1] Yao, J., & Dotson, G. D. (2009). Kinetic characterization of human phosphopantothenoylcysteine synthetase. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1794(12), 1743-1750. View Source
- [2] BRENDA Database. EC 2.7.1.33 - pantothenate kinase. KM Value for (R)-pantothenate (Homo sapiens, PanK3 isoform): 0.014 mM. View Source
